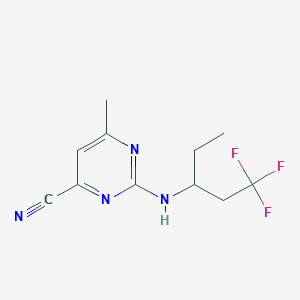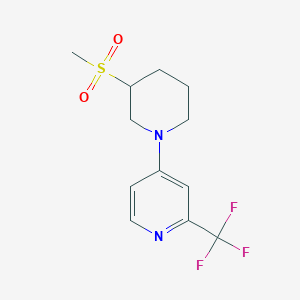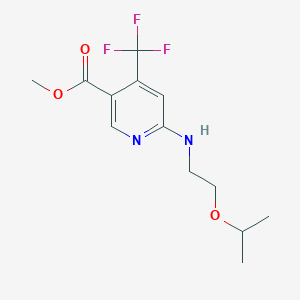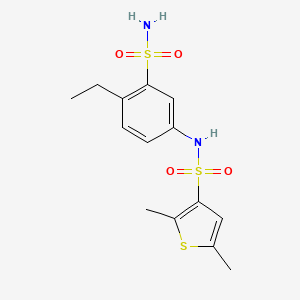![molecular formula C17H26N2O2 B7059941 2-(methylamino)-N-[(2-propan-2-yloxan-3-yl)methyl]benzamide](/img/structure/B7059941.png)
2-(methylamino)-N-[(2-propan-2-yloxan-3-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylamino)-N-[(2-propan-2-yloxan-3-yl)methyl]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a methylamino group, and a propan-2-yloxan-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-N-[(2-propan-2-yloxan-3-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core One common method involves the reaction of a substituted benzoyl chloride with a suitable amine to form the benzamide
The propan-2-yloxan-3-yl moiety can be introduced through a nucleophilic substitution reaction, where a suitable halide is reacted with a nucleophile containing the oxan-3-yl group. The final step involves coupling the benzamide core with the propan-2-yloxan-3-yl moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(methylamino)-N-[(2-propan-2-yloxan-3-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol.
Scientific Research Applications
2-(methylamino)-N-[(2-propan-2-yloxan-3-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(methylamino)-N-[(2-propan-2-yloxan-3-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved could include signal transduction cascades or metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylamino)pyridin-3-yl)methyl methylglycinate
- 2-Amino-2-methyl-1-propanol
Uniqueness
2-(methylamino)-N-[(2-propan-2-yloxan-3-yl)methyl]benzamide is unique due to its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity.
Properties
IUPAC Name |
2-(methylamino)-N-[(2-propan-2-yloxan-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-12(2)16-13(7-6-10-21-16)11-19-17(20)14-8-4-5-9-15(14)18-3/h4-5,8-9,12-13,16,18H,6-7,10-11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEOIMNULFPQLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CCCO1)CNC(=O)C2=CC=CC=C2NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7059864.png)
![1-[1-[[(4,5-Dimethylpyrimidin-2-yl)amino]methyl]cyclopropyl]-2-methylpropan-1-ol](/img/structure/B7059879.png)
![5-[(5-Ethyl-1,3-thiazol-2-yl)methyl-methylamino]-3-methyl-1,2-thiazole-4-carbonitrile](/img/structure/B7059893.png)
![1-[1-(4-cyano-5,6-dimethylpyridazin-3-yl)pyrrolidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B7059896.png)


![Methyl 4-[4-(4-methylpyrimidin-2-yl)piperidin-1-yl]pyrimidine-5-carboxylate](/img/structure/B7059917.png)

![5-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1-(4-phenylphenyl)triazole-4-carboxamide](/img/structure/B7059925.png)
![[2-(Methylamino)phenyl]-[4-(oxan-2-ylmethoxy)piperidin-1-yl]methanone](/img/structure/B7059946.png)
![2-[4-(3,4-Dichlorophenyl)-1,4-diazepan-1-yl]-6-methylpyrimidine-4-carbonitrile](/img/structure/B7059959.png)

![4-[(2-Methoxycyclopentyl)methylamino]pyridine-2-carbonitrile](/img/structure/B7059970.png)
![[1-[3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]urea](/img/structure/B7059978.png)
